molecular formula C4Cl2F6O B14407884 1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one CAS No. 87375-48-2

1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one

Cat. No.: B14407884
CAS No.: 87375-48-2
M. Wt: 248.94 g/mol
InChI Key: CROPNACMOMFDMX-UHFFFAOYSA-N
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Description

1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one is a chemical compound with the molecular formula C4Cl2F6O It is a halogenated ketone, characterized by the presence of both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one can be synthesized through several methods. One common approach involves the reaction of hexafluorobutyne with chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and automated control systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one involves its interaction with various molecular targets. The compound’s halogen atoms can form strong bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or modification of cellular pathways. The ketone group can also participate in reactions with amino acids and proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-1,3,3,4,4,4-hexafluorobutane: Similar structure but lacks the ketone group.

    1,1,1,3,3,3-Hexafluoropropan-2-one: Contains a similar ketone group but with fewer halogen atoms.

    1,1,2,2-Tetrachloro-1,2-difluoroethane: Contains both chlorine and fluorine atoms but has a different carbon backbone.

Uniqueness

1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one is unique due to its specific combination of chlorine and fluorine atoms along with the ketone functional group

Properties

CAS No.

87375-48-2

Molecular Formula

C4Cl2F6O

Molecular Weight

248.94 g/mol

IUPAC Name

1,1-dichloro-1,3,3,4,4,4-hexafluorobutan-2-one

InChI

InChI=1S/C4Cl2F6O/c5-3(6,9)1(13)2(7,8)4(10,11)12

InChI Key

CROPNACMOMFDMX-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)C(F)(Cl)Cl

Origin of Product

United States

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